Cas no 168003-06-3 (1-Chloroisoquinolin-7-ol)
1-Chloroisoquinolin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-7-Isoquinolinol
- 1-Chloroisoquinolin-7-ol
- 7-Isoquinolinol, 1-chloro-
- AK105080
- QUMSWNGLUWDWIS-UHFFFAOYSA-N
- 8575AA
- FCH1139098
- AX8165664
- AM20120436
-
- MDL: MFCD16251525
- Inchi: 1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H
- InChI Key: QUMSWNGLUWDWIS-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C=CC=2C=CN=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Topological Polar Surface Area: 33.1
Experimental Properties
- Density: 1.412±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.4 g/l) (25 º C),
1-Chloroisoquinolin-7-ol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
1-Chloroisoquinolin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG453-50mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 50mg |
643CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG453-250mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 250mg |
2178CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848757-250mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 250mg |
1,625.40 | 2021-05-17 | |
| TRC | C121415-250mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 250mg |
$ 575.00 | 2022-06-06 | ||
| TRC | C121415-500mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 500mg |
$ 955.00 | 2022-06-06 | ||
| Alichem | A189001219-250mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 250mg |
$185.41 | 2022-04-02 | |
| Alichem | A189001219-1g |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 1g |
$463.92 | 2022-04-02 | |
| Chemenu | CM144547-1g |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 1g |
$456 | 2021-08-05 | |
| Chemenu | CM144547-250mg |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM144547-1g |
1-Chloroisoquinolin-7-ol |
168003-06-3 | 97% | 1g |
$*** | 2023-03-30 |
1-Chloroisoquinolin-7-ol Suppliers
1-Chloroisoquinolin-7-ol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-Chloroisoquinolin-7-ol
Introduction to 1-Chloroisoquinolin-7-ol (CAS No. 168003-06-3)
1-Chloroisoquinolin-7-ol, with the chemical formula C9H6ClNO, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the isoquinoline class, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of a chlorine substituent at the 1-position and a hydroxyl group at the 7-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The compound’s molecular structure, characterized by a fused benzene and pyridine ring system, is reminiscent of many natural alkaloids and bioactive molecules. This structural motif is well-known for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. In recent years, 1-Chloroisoquinolin-7-ol has been extensively studied for its pharmacological properties, particularly in the context of anticancer and antimicrobial therapies.
Recent advancements in medicinal chemistry have highlighted the compound’s potential as a scaffold for developing novel therapeutic agents. Researchers have leveraged its structural features to design derivatives with enhanced bioavailability and target specificity. For instance, studies have demonstrated that modifications at the 1- and 7-positions can significantly alter the compound’s interaction with biological targets, such as kinases and transcription factors. These findings underscore the importance of 1-Chloroisoquinolin-7-ol as a versatile building block in drug discovery.
In addition to its pharmacological applications, 1-Chloroisoquinolin-7-ol has shown promise in materials science, particularly as a precursor for organic semiconductors and luminescent materials. The chlorine substituent facilitates further functionalization, enabling the synthesis of complex polymers and coordination complexes with tailored properties. This dual utility makes it an attractive candidate for interdisciplinary research.
The synthesis of 1-Chloroisoquinolin-7-ol typically involves multi-step organic transformations, starting from readily available isoquinoline derivatives. One common approach involves chlorination at the 1-position followed by hydroxylation at the 7-position using controlled reaction conditions. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing yield. Such innovations are critical for scaling up production while maintaining cost-effectiveness.
The compound’s biological activity has been explored through both in vitro and in vivo studies. Preclinical trials have revealed promising results in models of cancer cell proliferation, where 1-Chloroisoquinolin-7-ol demonstrates inhibitory effects on key signaling pathways involved in tumor growth. Furthermore, its antimicrobial properties have been investigated against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
The development of 1-Chloroisoquinolin-7-ol derivatives continues to evolve with emerging technologies such as computational chemistry and high-throughput screening. These tools enable researchers to predict molecular interactions and optimize lead compounds more efficiently than traditional methods. By integrating machine learning algorithms with experimental data, scientists can accelerate the discovery process and identify novel analogs with improved efficacy.
The environmental impact of synthesizing 1-Chloroisoquinolin-7-ol is also a consideration in modern research. Green chemistry principles are being applied to develop more sustainable synthetic routes, minimizing waste generation and energy consumption. For example, solvent-free reactions and catalytic systems have been explored to reduce reliance on hazardous reagents while maintaining high reaction yields.
The future prospects of 1-Chloroisoquinolin-7-ol are bright, with ongoing research expanding its applications across multiple domains. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of molecular interactions deepens, new opportunities for therapeutic intervention will emerge, driven by compounds like 1-Chloroisoquinolin-7-ol.
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